

comparative study of hCG-induced gene expression in different cancer cell lines

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Compound of Interest

Compound Name: *Chorionic gonadotrophin*

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A Comparative Analysis of hCG-Induced Gene Expression in Cancer Cell Lines

Human Chorionic Gonadotropin (hCG), a hormone primarily associated with pregnancy, has been shown to exert significant influence on the gene expression profiles of various cancer cells. Its effects, however, are highly context-dependent, varying with the cancer type and the specific cell line. This guide provides a comparative overview of hCG's impact on gene expression in breast, ovarian, and gastric cancer cell lines, offering insights for researchers, scientists, and drug development professionals.

Comparative Gene Expression Analysis

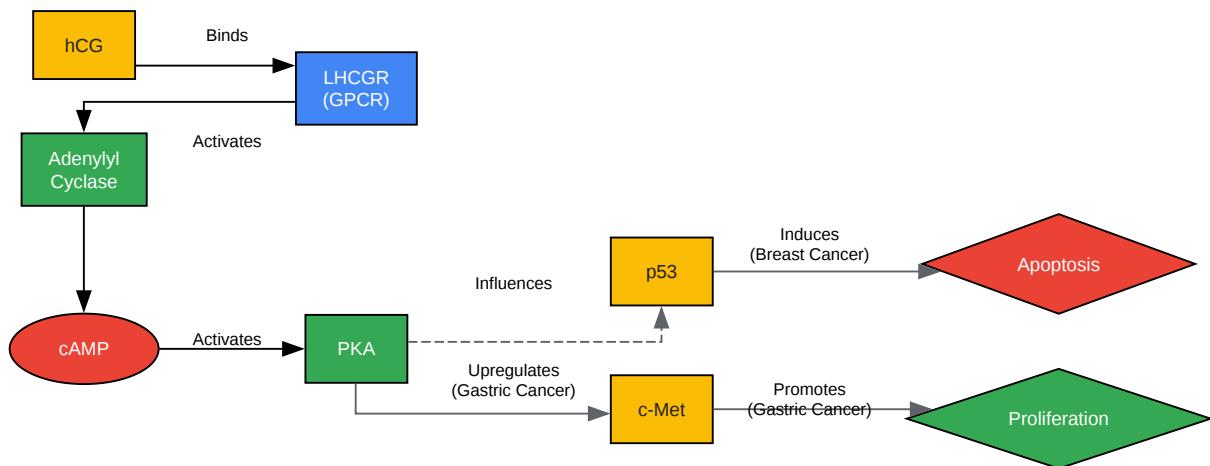
The response of cancer cells to hCG treatment is diverse, leading to the regulation of genes involved in critical cellular processes such as proliferation, apoptosis, differentiation, and angiogenesis. While a standardized comparative study across multiple cell lines is lacking in the literature, a synthesis of available data reveals cell line-specific patterns. The following table summarizes the observed changes in the expression of key genes in response to hCG.

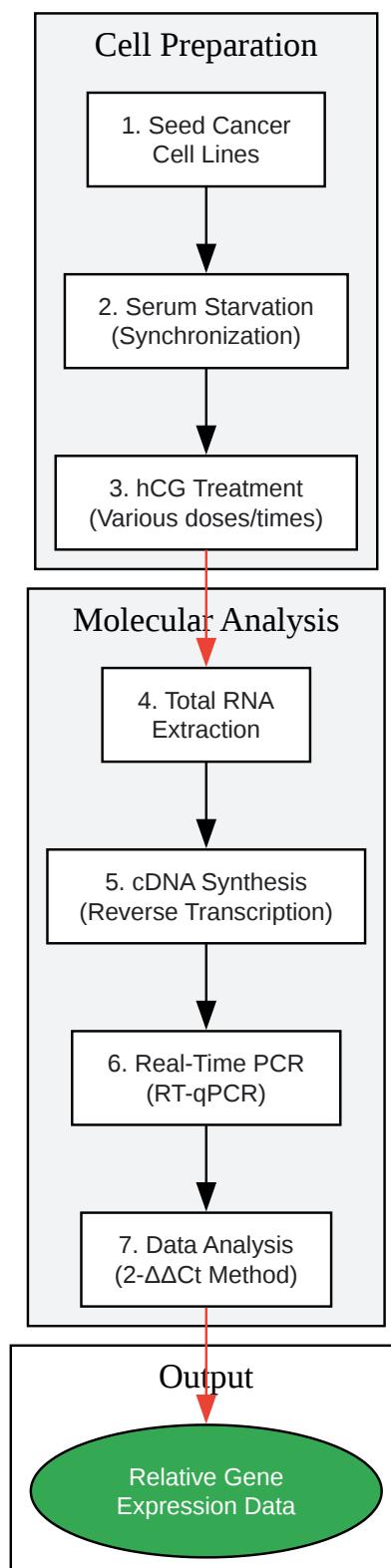
| Gene | Function | MCF-7 (Breast Cancer) | OVCAR-3 (Ovarian Cancer) | SGC-7901 (Gastric Cancer) | Supporting Evidence |
|--------------------------|--------------------------------------|-----------------------------|--|---------------------------------|------------------------|
| p53 | Tumor Suppressor, Apoptosis | Upregulated | No significant change reported | Not explicitly studied | [1][2] |
| Caspase-9 / Caspase-3 | Apoptosis Execution | Upregulated (cleavage) | Inhibited (in cisplatin co- treatment) | Not explicitly studied | [1][3] |
| Ki-67 / PCNA | Proliferation Markers | Downregulate d | No significant change in proliferation | Upregulated | [4][5][6] |
| E-cadherin | Cell Adhesion, Differentiation | Upregulated | Not explicitly studied | Not explicitly studied | [4][5] |
| VEGF | Angiogenesis | Not explicitly studied | Upregulated | Not explicitly studied | [7] |
| IGF-1 | Growth Factor, Anti- apoptosis | Not explicitly studied | Upregulated | Not explicitly studied | [3] |
| ANG2 | Angiogenesis | Not explicitly studied | Downregulate d | Not explicitly studied | [8] |
| c-Met | Proliferation, Cell Motility | Not explicitly studied | Not explicitly studied | Upregulated | [9][10] |

Note: "Upregulated" indicates an increase in gene or protein expression, while "Downregulated" indicates a decrease. "Not explicitly studied" means that the provided search results did not contain this specific information.

Key Signaling Pathways

hCG initiates its effects by binding to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a G protein-coupled receptor. This binding primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In some cancer cells, this cascade can influence other pathways, including the p53-mediated apoptotic pathway. In gastric cancer cells, the PKA pathway has been shown to lead to the upregulation of c-Met.[\[6\]](#)[\[9\]](#)[\[10\]](#)





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